![molecular formula C25H20BrNO4S2 B15038738 (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15038738.png)
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is further functionalized with bromine, methoxyphenoxy, and phenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone ring.
Etherification: The methoxyphenoxy and ethoxy groups are introduced via nucleophilic substitution reactions, often using alkyl halides and phenols in the presence of a base.
Aldol Condensation: The final step involves an aldol condensation reaction between the thiazolidinone derivative and an aromatic aldehyde to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazolidinone ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Compounds such as and .
Uniqueness: The presence of the bromine atom and the specific functional groups in may confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C25H20BrNO4S2 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20BrNO4S2/c1-29-21-9-5-6-10-22(21)31-14-13-30-20-12-11-18(26)15-17(20)16-23-24(28)27(25(32)33-23)19-7-3-2-4-8-19/h2-12,15-16H,13-14H2,1H3/b23-16- |
InChI Key |
KWSNCBZZSSOHOJ-KQWNVCNZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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